molecular formula C9H7BrN2O2 B12858679 Methyl 2-amino-5-bromo-4-cyanobenzoate

Methyl 2-amino-5-bromo-4-cyanobenzoate

Cat. No.: B12858679
M. Wt: 255.07 g/mol
InChI Key: BAALNXOOOWVRKF-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-4-cyanobenzoate is an organic compound with the molecular formula C9H7BrN2O2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-bromo-4-cyanobenzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 2-amino-4-cyanobenzoate, followed by purification processes to isolate the desired product. The reaction conditions often include the use of bromine or brominating agents in an organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromo-4-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-5-bromo-4-cyanobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-bromo-4-cyanobenzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The bromo group can facilitate the compound’s incorporation into larger molecular frameworks through substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-bromobenzoate
  • Methyl 2-amino-5-bromobenzoate
  • Methyl 2-amino-4-cyanobenzoate

Uniqueness

Methyl 2-amino-5-bromo-4-cyanobenzoate is unique due to the simultaneous presence of amino, bromo, and cyano groups, which confer distinct reactivity and potential for diverse applications. Its structural features allow for versatile chemical modifications and interactions, making it a valuable compound in various research domains .

Properties

IUPAC Name

methyl 2-amino-5-bromo-4-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-7(10)5(4-11)2-8(6)12/h2-3H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAALNXOOOWVRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Br)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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